![molecular formula C19H19FN2O2S2 B2615610 N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide CAS No. 923112-97-4](/img/structure/B2615610.png)

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

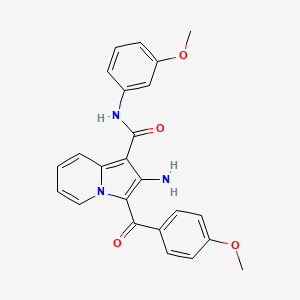

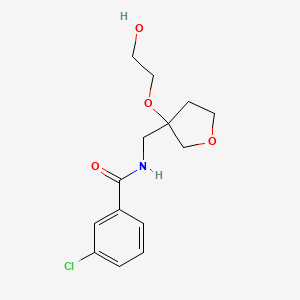

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a thiazole ring and a benzenesulfonamide group . Thiazoles are a type of heterocyclic compound that contain a five-membered ring with one sulfur atom and one nitrogen atom . Benzenesulfonamides are a class of organic compounds that contain a benzene ring attached to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The thiazole ring and the benzenesulfonamide group would likely contribute significantly to the compound’s overall shape and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable, aromatic compounds , and benzenesulfonamides are typically solid at room temperature .Applications De Recherche Scientifique

Gastroprotective Properties

One related compound, ebrotidine, showcases significant scientific interest due to its gastroprotective properties. It combines H2-receptor antagonist properties with cytoprotective effects, influencing mucus gel characteristics beneficially for ulcer treatment. This suggests potential research applications of similar compounds in exploring new treatments for gastrointestinal disorders (Slomiany, Piotrowski, & Slomiany, 1997).

Photosensitive Protecting Groups

Photosensitive protecting groups, such as 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, are critical in synthetic chemistry, highlighting the potential of similar structures in facilitating controlled reactions and the development of novel synthetic pathways. This area of research holds promise for the future, particularly in the development of sensitive and selective synthetic processes (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Key Intermediates

The practical synthesis of key intermediates, such as 2-fluoro-4-bromobiphenyl, crucial for the manufacture of non-steroidal anti-inflammatory drugs, underscores the importance of novel synthetic methods. Research in this direction can improve the efficiency and reduce the costs of pharmaceutical production, offering insights into the scalability and environmental impact of chemical synthesis (Qiu et al., 2009).

Electrochemical Surface Finishing and Energy Storage

Research involving Lewis acidic haloaluminate room-temperature ionic liquids for electroplating and energy storage technologies demonstrates the broad applicability of specialized chemical compounds in advanced manufacturing and renewable energy storage solutions. This suggests potential research applications of similar compounds in enhancing electrochemical processes and materials science (Tsuda, Stafford, & Hussey, 2017).

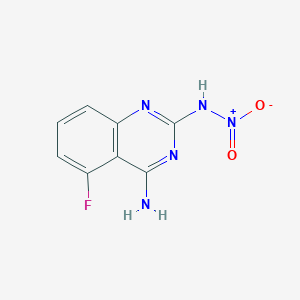

Optoelectronic Materials

Functionalized quinazolines and pyrimidines show significant promise in the development of optoelectronic materials. The integration of these structures into π-extended conjugated systems for luminescent and electroluminescent properties opens avenues for research into novel materials for organic light-emitting diodes and solar cells. This underscores the potential of similar compounds in advancing materials science and renewable energy technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-6-7-18(14(2)10-13)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRYNOQQVVQENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)